4-Hydroxy-3-(methylamino)benzonitrile
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Overview
Description
4-Hydroxy-3-(methylamino)benzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of a hydroxy group at the 4-position and a methylamino group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methylamino)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-hydroxybenzonitrile.
Methylation: The hydroxy group at the 4-position is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Amination: The nitrile group is then subjected to amination using methylamine under controlled conditions to introduce the methylamino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Hydroxy-3-(methylamino)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methylamino group.
4-Hydroxybenzonitrile: Lacks the methylamino group.
3-Methylamino-4-methoxybenzonitrile: Contains both methylamino and methoxy groups.
Uniqueness
4-Hydroxy-3-(methylamino)benzonitrile is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-3-(methylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLTKBEUJXBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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